molecular formula C5H7FO B6238472 rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis CAS No. 2021237-74-9

rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis

Cat. No.: B6238472
CAS No.: 2021237-74-9
M. Wt: 102.1
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Description

rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis: is a chemical compound with the molecular formula C5H7FO and a molecular weight of 102.11 g/mol It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a fluorinated alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents include dichloromethane or toluene.

    Catalyst: Transition metal catalysts such as rhodium or copper complexes are often used.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted cyclopropyl ethanones.

Scientific Research Applications

rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

  • 1-[(1R,2R)-2-chlorocyclopropyl]ethan-1-one
  • 1-[(1R,2R)-2-bromocyclopropyl]ethan-1-one
  • 1-[(1R,2R)-2-iodocyclopropyl]ethan-1-one

Comparison: rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and potential biological activity.

Properties

CAS No.

2021237-74-9

Molecular Formula

C5H7FO

Molecular Weight

102.1

Purity

95

Origin of Product

United States

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